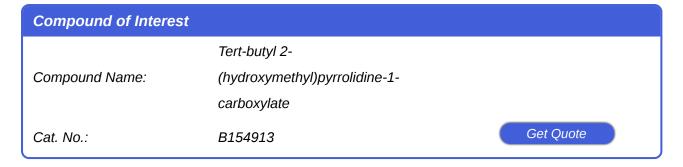


# Spectroscopic data of N-Boc-2pyrrolidinemethanol

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An In-depth Technical Guide on the Spectroscopic Data of N-Boc-2-pyrrolidinemethanol

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-pyrrolidinemethanol, a chiral building block frequently utilized in pharmaceutical and chemical research. The information is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics and the methodologies for their acquisition.

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for N-Boc-2-pyrrolidinemethanol, based on typical experimental values.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for N-Boc-2-pyrrolidinemethanol (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 4.00	m	1H	СН
~ 3.55	m	2H	CH2-OH
~ 3.40	m	2H	N-CH <sub>2</sub>
~ 1.90	m	4H	Pyrrolidine CH2
1.46	S	9H	С(СН3)3

Data is a representative compilation and may vary slightly based on experimental conditions.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for N-Boc-2-pyrrolidinemethanol (126 MHz, CDCl<sub>3</sub>)[1]

Chemical Shift (δ) ppm	Assignment
154.7	C=O (Boc)
79.0	C(CH <sub>3</sub> ) <sub>3</sub>
~ 65.0	CH <sub>2</sub> -OH
~ 59.0	СН
~ 46.5	N-CH <sub>2</sub>
28.5	C(CH <sub>3</sub> ) <sub>3</sub>
~ 27.0	Pyrrolidine CH₂
~ 23.0	Pyrrolidine CH2

Data is a representative compilation and may vary slightly based on experimental conditions.[1]

### Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Boc-2-pyrrolidinemethanol (Film)[1]



Wavenumber (vmax) cm <sup>-1</sup>	Intensity	Assignment
~ 3400	Strong, Broad	O-H stretch
~ 2970	Strong	C-H stretch (alkane)
~ 1690	Strong	C=O stretch (carbamate)
~ 1400	Medium	C-H bend
~ 1170	Strong	C-O stretch

Data is a representative compilation and may vary slightly based on experimental conditions.[1]

## **Mass Spectrometry (MS)**

Table 4: Key Mass Spectrometry Fragments for N-Boc-2-pyrrolidinemethanol (GC-MS, EI)[2][3]

m/z	Relative Intensity	Assignment
201	Low	[M]+ (Molecular Ion)
170	Moderate	[M - OCH <sub>3</sub> ] <sup>+</sup>
144	Moderate	[M - C4H9O] <sup>+</sup>
114	Moderate	[M - C5H9O2]+
70	High	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (Pyrrolidine fragment)
57	High	[C4H9]+ (tert-butyl cation)

Fragmentation patterns can vary based on the ionization technique employed.[2][3][4]

## **Experimental Protocols**

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]



Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation: Dissolve 5-10 mg of N-Boc-2-pyrrolidinemethanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[5]
- Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
- Acquisition: Acquire the spectra on a 400 MHz or higher spectrometer.
  - ¹H NMR:
    - Pulse Sequence: Standard single-pulse.
    - Number of Scans: 16-64.
    - Relaxation Delay: 1-2 seconds.
  - 13C NMR:
    - Pulse Sequence: Proton-decoupled.
    - Number of Scans: 512-2048 (or more for dilute samples).
    - Relaxation Delay: 2-5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS or residual solvent peak.

#### Infrared (IR) Spectroscopy[7][8]

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):



- Background: Acquire a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of N-Boc-2-pyrrolidinemethanol directly onto the ATR crystal. If solid, use the press to ensure good contact.
- · Acquisition:
  - Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
  - Spectral Range: 4000 600 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

#### Mass Spectrometry (MS)[4][9]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - El with Gas Chromatography - GC):

- Sample Preparation: Prepare a dilute solution of N-Boc-2-pyrrolidinemethanol in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 μg/mL.[7]
- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.
- GC Separation: The sample is vaporized and separated based on its boiling point and interactions with the GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

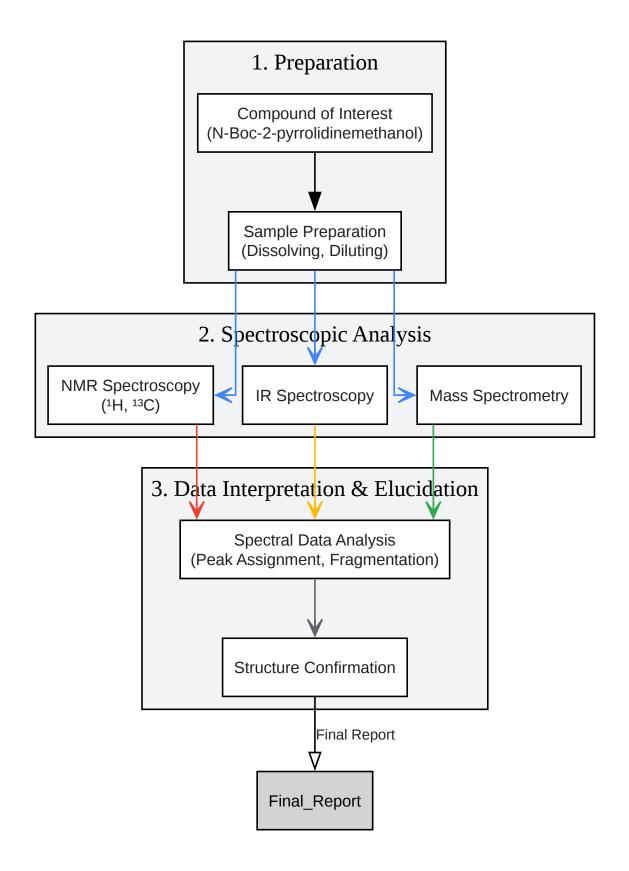


- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like N-Boc-2-pyrrolidinemethanol.





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Caption: General workflow for spectroscopic analysis.



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